molecular formula C20H16ClN3O3S B2774214 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872688-62-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2774214
CAS No.: 872688-62-5
M. Wt: 413.88
InChI Key: HBFLGKAEIAYDLF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a pyridazinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c21-15-4-2-14(3-5-15)16-6-8-20(24-23-16)28-11-19(25)22-10-13-1-7-17-18(9-13)27-12-26-17/h1-9H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFLGKAEIAYDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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